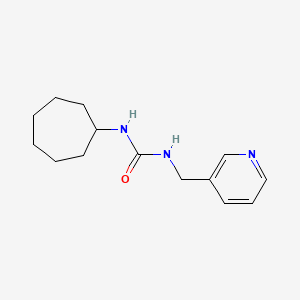
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The exact mechanism of action of N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in a variety of physiological processes, including learning, memory, and pain perception, making it a promising target for drug development.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of neuronal excitability. These effects make N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide a valuable tool for researchers studying the central nervous system and related physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide as a research tool is its high purity and consistent quality, which allows for reliable and reproducible results. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research involving N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, including studies of its effects on different types of cells and tissues, investigations into its potential as a therapeutic agent for a variety of conditions, and the development of new synthetic methods for producing N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide and related compounds. Additionally, further research is needed to fully understand the mechanisms of action of N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide and its potential applications in a range of scientific fields.
Métodos De Síntesis
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1-(2-fluorophenyl)piperazine with cyclopropylmethylamine in the presence of a catalyst such as palladium on carbon. This method has been shown to yield high purity N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide with good yields, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has been used in a variety of scientific research applications, including studies of the central nervous system, pain management, and drug addiction. In particular, N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has been shown to have potential as a tool for studying the mechanisms of drug addiction and withdrawal, as well as for developing new treatments for addiction.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c16-13-3-1-2-4-14(13)18-7-9-19(10-8-18)15(20)17-11-12-5-6-12/h1-4,12H,5-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLLWVYYLRJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)

![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)




![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)
